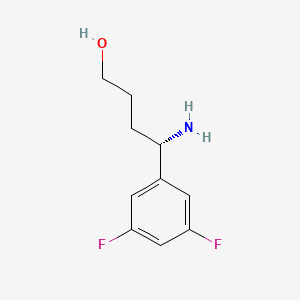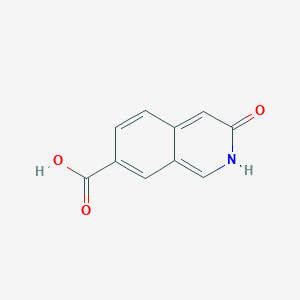![molecular formula C16H23ClN2O5Si B14021199 6-chloro-2,2-dimethyl-7-nitro-4-((2-(trimethylsilyl)ethoxy)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14021199.png)
6-chloro-2,2-dimethyl-7-nitro-4-((2-(trimethylsilyl)ethoxy)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-2,2-dimethyl-7-nitro-4-((2-(trimethylsilyl)ethoxy)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a complex organic compound with a unique structure that includes a chloro group, nitro group, and a trimethylsilyl ether
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2,2-dimethyl-7-nitro-4-((2-(trimethylsilyl)ethoxy)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves multiple steps. One common approach includes:
Nitration: Introduction of the nitro group to the benzene ring.
Chlorination: Addition of the chloro group.
Formation of the oxazinone ring: This step involves cyclization reactions.
Introduction of the trimethylsilyl ether: This is usually done using trimethylsilyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
6-chloro-2,2-dimethyl-7-nitro-4-((2-(trimethylsilyl)ethoxy)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Hydrolysis: The trimethylsilyl ether can be hydrolyzed to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trimethylsilyl ether.
Major Products
Reduction of the nitro group: Produces the corresponding amine.
Substitution of the chloro group: Produces various substituted derivatives.
Hydrolysis of the trimethylsilyl ether: Produces the corresponding alcohol.
科学研究应用
6-chloro-2,2-dimethyl-7-nitro-4-((2-(trimethylsilyl)ethoxy)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 6-chloro-2,2-dimethyl-7-nitro-4-((2-(trimethylsilyl)ethoxy)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting various biochemical pathways. The nitro group can undergo reduction, leading to the formation of reactive intermediates that can interact with cellular components.
相似化合物的比较
Similar Compounds
- 6-chloro-2,4-dimethylnicotinonitrile
- 2-chloro-5,6-dimethylnicotinonitrile
- 2-chloro-4,5,6-trimethylnicotinonitrile
Uniqueness
6-chloro-2,2-dimethyl-7-nitro-4-((2-(trimethylsilyl)ethoxy)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to the presence of the oxazinone ring and the combination of functional groups, which confer specific chemical reactivity and potential biological activity.
属性
分子式 |
C16H23ClN2O5Si |
|---|---|
分子量 |
386.9 g/mol |
IUPAC 名称 |
6-chloro-2,2-dimethyl-7-nitro-4-(2-trimethylsilylethoxymethyl)-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C16H23ClN2O5Si/c1-16(2)15(20)18(10-23-6-7-25(3,4)5)13-8-11(17)12(19(21)22)9-14(13)24-16/h8-9H,6-7,10H2,1-5H3 |
InChI 键 |
BUDBDNBJHRMITP-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=O)N(C2=CC(=C(C=C2O1)[N+](=O)[O-])Cl)COCC[Si](C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


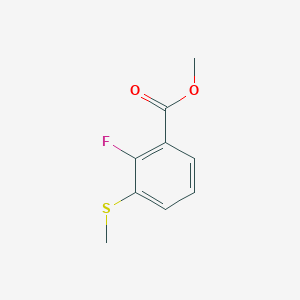
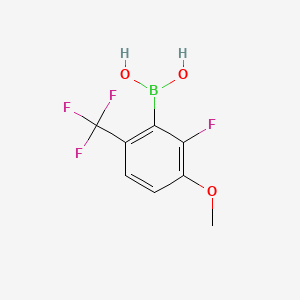

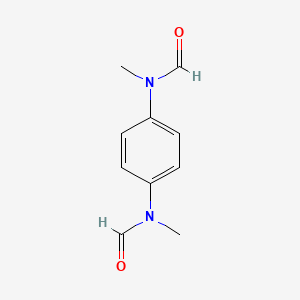

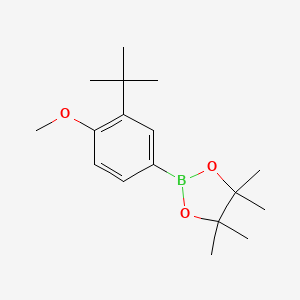

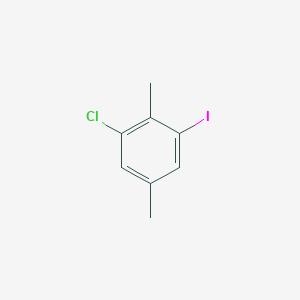
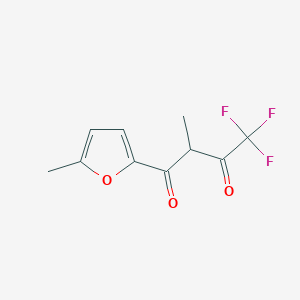
![[Bis(phenylmethyl)amino]propanedioic acid, hydrochloride](/img/structure/B14021176.png)
